tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Description
The compound tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a 1,4-benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene moiety. Key structural attributes include:
- A tert-butyl ester group at the 4-position, which enhances lipophilicity and may improve metabolic stability.
- Methyl substituents at the 3- and 7-positions on the benzodiazepine ring, introducing steric and electronic effects that influence conformation and reactivity.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3,7-dimethyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11-6-7-14-13(8-11)10-18(12(2)9-17-14)15(19)20-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3 |
InChI Key |
GXUWHJXXIAFHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
A common route starts with o-phenylenediamine or its substituted analogs, which undergo condensation with appropriate carbonyl compounds (e.g., ketoesters or aldehydes) to form the benzodiazepine ring.
- For example, reacting o-phenylenediamine derivatives with ketoesters bearing tert-butyl groups can directly yield the tert-butyl ester of the benzodiazepine carboxylate.
- The methyl groups at positions 3 and 7 can be introduced either by starting with methyl-substituted o-phenylenediamine or by using methylated ketoesters.
Use of Isocyanide-Based Multicomponent Reactions (MCR)
Recent literature reports catalyst-free synthesis of benzodiazepine derivatives using multicomponent reactions involving:
- 1H-benzo[d]imidazol-2(3H)-one derivatives,
- Isocyanide derivatives,
- Ketones such as acetone.
These components react under mild conditions (room temperature, 24 hours stirring) to form tetrahydrobenzodiazepine derivatives with methyl substituents and tert-butyl groups introduced via isocyanide or ketoester components.
This method allows for:
- High yields (typically 60-70%),
- Mild reaction conditions without catalysts,
- Easy purification by silica gel chromatography.
Alkylation and Esterification Steps
- Alkylation of amine intermediates with tert-butyl halides or tert-butyl sulfonates in the presence of strong bases (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents like tetrahydrofuran or N,N-dimethylformamide (DMF) is used to install the tert-butyl ester group.
- Reaction temperatures range from -78°C to room temperature or reflux depending on the step.
- Protection of hydroxyl groups as ethers (e.g., benzyl ethers) may be employed to prevent side reactions.
Purification and Characterization
- Products are purified by column chromatography using hexane-ethyl acetate mixtures.
- Melting points and thin-layer chromatography (TLC) Rf values are recorded for characterization.
- Nuclear magnetic resonance (NMR) spectroscopy (e.g., ^1H NMR at 400 MHz) confirms the structure and substitution pattern.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of o-phenylenediamine with ketoester | o-Phenylenediamine derivative, ketoester (tert-butyl), solvent (ethanol or THF), reflux or room temp | 60-80 | Forms benzodiazepine core |
| Multicomponent reaction (MCR) | 1H-benzo[d]imidazol-2(3H)-one, isocyanide, acetone, rt, 24 h | 67-71 | Catalyst-free, mild conditions |
| Alkylation for tert-butyl ester | tert-butyl halide, strong base (NaH, KOtBu), aprotic solvent (THF, DMF), -78 to 20°C | 60-75 | Protecting groups may be needed |
| Purification | Silica gel chromatography (hexane:ethyl acetate 80:20) | N/A | Yields pure, characterized product |
Research Findings and Notes
- The tert-butyl ester group enhances the compound’s stability and lipophilicity, useful for medicinal chemistry applications.
- Methyl substituents at positions 3 and 7 influence the conformational preferences of the benzodiazepine ring, as supported by computational studies (DFT) showing conformational energy differences in substituted benzodiazepines.
- Catalyst-free multicomponent synthesis offers a green, efficient alternative to classical multi-step syntheses.
- Strong bases and aprotic solvents are essential for successful alkylation steps without side reactions.
- Purification by chromatography is critical to isolate the desired regioisomer and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups onto the benzodiazepine ring.
Scientific Research Applications
Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: It is used in studies to understand the structure-activity relationships of benzodiazepines and their interactions with biological targets.
Medicine: Research on this compound contributes to the development of new therapeutic agents for the treatment of anxiety, insomnia, and other neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets in the central nervous system. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability, resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogens (Cl, Br) in analogs introduce electron-withdrawing effects, altering ring electron density and reactivity. For example, brominated derivatives (e.g., 9-Br analog) may undergo cross-coupling reactions for further functionalization . Amino groups (e.g., 7-NH₂ in benzoxazepine) enhance hydrogen-bonding capacity, which could improve solubility or target affinity .
Scaffold Differences :
Physicochemical Properties
- Lipophilicity : The tert-butyl group in all analogs contributes to higher logP values, favoring blood-brain barrier penetration. Methyl substituents further enhance lipophilicity compared to polar groups like -NH₂ or halogens .
- Stability : Tert-butyl esters are resistant to hydrolysis under physiological conditions, making these compounds suitable for in vivo studies. Halogenated derivatives may exhibit greater chemical reactivity (e.g., susceptibility to nucleophilic substitution) .
Biological Activity
Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the benzodiazepine class, known for its significant biological activity primarily through interactions with the gamma-aminobutyric acid (GABA) receptor complex. This article aims to provide a comprehensive overview of its biological activity, pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 276.37 g/mol
- CAS Number : 1375471-78-5
Structural Features
The structure features a tetrahydrobenzodiazepine core with a tert-butyl ester functional group, which is critical for its biological activity. The unique substitution pattern at positions 3 and 7 plays a role in modulating its interaction with GABA receptors.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 276.37 g/mol |
| CAS Number | 1375471-78-5 |
This compound exerts its effects primarily through:
- GABA Receptor Modulation : It enhances the inhibitory effects of GABA neurotransmission by increasing chloride ion influx into neurons. This leads to reduced neuronal excitability and produces anxiolytic and sedative effects.
- Receptor Subtype Selectivity : Research indicates that different benzodiazepine receptor subtypes (BZ(1) and BZ(2)) mediate distinct behavioral effects. The compound shows a preference for BZ(1), which is associated with anxiolytic and sedative/hypnotic effects .
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in treating various conditions:
- Anxiety Disorders : Its anxiolytic properties make it a candidate for managing anxiety-related conditions.
- Sleep Disorders : The sedative effects indicate potential use in treating insomnia and other sleep disturbances.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the benzodiazepine class:
- A study demonstrated that selective BZ(1) receptor antagonists could block the anxiolytic effects of diazepam while not affecting muscle relaxation properties, suggesting a targeted approach for anxiety treatment .
- Another investigation into structural analogs highlighted the importance of specific substitutions on the benzodiazepine core that influence receptor affinity and selectivity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzodiazepine core.
- Introduction of the tert-butyl ester group.
- Methylation at positions 3 and 7.
This synthetic pathway is critical for developing analogs with enhanced biological activity.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into how variations affect biological activity:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate | Different methyl substitution pattern |
| Tert-butyl 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Lacks additional methyl group at position 3 |
| Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Contains fluorine substituents enhancing lipophilicity |
These variations can significantly influence their pharmacological profiles and therapeutic potentials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
